Methyl 4-chloro-1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate
CAS No.: 1429417-55-9
Cat. No.: VC6018331
Molecular Formula: C7H8ClFN2O2
Molecular Weight: 206.6
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1429417-55-9 |
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Molecular Formula | C7H8ClFN2O2 |
Molecular Weight | 206.6 |
IUPAC Name | methyl 4-chloro-2-(2-fluoroethyl)pyrazole-3-carboxylate |
Standard InChI | InChI=1S/C7H8ClFN2O2/c1-13-7(12)6-5(8)4-10-11(6)3-2-9/h4H,2-3H2,1H3 |
Standard InChI Key | YNSXQMVZXKPFAU-UHFFFAOYSA-N |
SMILES | COC(=O)C1=C(C=NN1CCF)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
Methyl 4-chloro-1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate (CAS: 1429417-83-3) has the molecular formula C₇H₈ClFN₂O₂ and a molecular weight of 206.6 g/mol. Its IUPAC name, methyl 4-chloro-1-(2-fluoroethyl)pyrazole-3-carboxylate, reflects the positions of its functional groups. The compound’s structure is defined by a five-membered pyrazole ring with nitrogen atoms at positions 1 and 2, a chlorine atom at position 4, a 2-fluoroethyl chain at position 1, and a methyl ester at position 3 (numbered as position 5 in the alternative pyrazole nomenclature) .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₇H₈ClFN₂O₂ | |
Molecular Weight | 206.6 g/mol | |
IUPAC Name | Methyl 4-chloro-1-(2-fluoroethyl)pyrazole-3-carboxylate | |
SMILES | COC(=O)C1=NN(C=C1Cl)CCF | |
InChI Key | YHZVWPXUJUWWCB-UHFFFAOYSA-N | |
Boiling Point | Not reported | – |
Density | Not reported | – |
The absence of reported boiling points and densities highlights gaps in publicly available data, underscoring the need for further experimental characterization.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of methyl 4-chloro-1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate likely involves sequential functionalization of a pyrazole core. A plausible route includes:
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Ring Formation: Cyclocondensation of hydrazine derivatives with β-keto esters or diketones to form the pyrazole backbone.
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Chlorination: Electrophilic chlorination at position 4 using agents like N-chlorosuccinimide (NCS) .
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N-Alkylation: Introduction of the 2-fluoroethyl group via alkylation with 1-fluoro-2-iodoethane under basic conditions .
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Esterification: Methylation of the carboxylic acid precursor using dimethyl sulfate or methyl iodide .
Optimization Challenges
The incorporation of the 2-fluoroethyl group presents challenges due to the high electronegativity of fluorine, which can hinder alkylation reactions. Strategies such as phase-transfer catalysis or the use of polar aprotic solvents (e.g., DMF) may improve yields . Additionally, regioselectivity during chlorination must be controlled to avoid byproducts, as seen in the synthesis of methyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate .
Applications in Pharmaceutical Research
Anticancer Activity
Pyrazole-carboxylates are recognized for their kinase inhibitory properties. For example, 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (CAS: 1692714-97-8) exhibits moderate activity against tyrosine kinases involved in cancer proliferation . The 2-fluoroethyl group in methyl 4-chloro-1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate may enhance blood-brain barrier permeability, making it a candidate for central nervous system (CNS)-targeted therapies.
Agricultural and Industrial Uses
Herbicidal Activity
Chlorinated pyrazoles are potent herbicides. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (CAS: 44615) inhibits acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis in plants . Methyl 4-chloro-1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate may act similarly, with the fluoroethyl group enhancing soil persistence due to reduced microbial degradation .
Material Science Applications
The electron-deficient pyrazole ring and fluorine content make this compound a potential monomer for fluorinated polymers. Such materials exhibit enhanced thermal stability and chemical resistance, valuable in coatings and electronic encapsulants .
Future Research Directions
Pharmacokinetic Studies
In vivo studies are needed to evaluate absorption, distribution, metabolism, and excretion (ADME) properties. Fluorine-18 labeling could enable positron emission tomography (PET) imaging to track biodistribution.
Structure-Activity Relationships (SAR)
Systematic modification of the fluoroethyl chain and ester group may optimize target affinity. For example, replacing the methyl ester with a tert-butyl group could enhance metabolic stability .
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